NRC-9 vs. Pleurocidin (NRC-4): Near-Complete Loss of Standalone Antimicrobial Activity Across a Standardized 12-Strain Panel
In the foundational flatfish AMP screening study by Patrzykat et al. (2003), NRC-9 (Winter flounder Y) was directly compared head-to-head with NRC-4 (pleurocidin) and 18 other synthetic pleurocidin-family peptides against an identical panel of 12 microorganisms. NRC-9 recorded MIC values of >64 μg/mL against 10 of 12 strains tested, including the Gram-negative pathogens A. salmonicida (strains 99-1 and 97-4), P. aeruginosa K799, E. coli UB1005 and DC2, and the Gram-positive S. epidermidis C621 and MRSA C623 [1]. In contrast, pleurocidin (NRC-4) exhibited MICs of 2–16 μg/mL across this same panel [1]. The study authors explicitly classified NRC-9 among four peptides (NRC-8, -9, -18, -20) that were 'virtually inactive,' whereas NRC-4 was among the nine peptides exhibiting 'strong broad-spectrum activities' [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against a standardized 12-strain panel of Gram-negative bacteria, Gram-positive bacteria, and the yeast C. albicans |
|---|---|
| Target Compound Data | NRC-9: MIC >64 μg/mL against 10/12 strains; MIC = 64 μg/mL against S. enterica serovar Typhimurium MS7953s and P. aeruginosa Z61 (the two most susceptible strains) |
| Comparator Or Baseline | NRC-4 (pleurocidin): MIC 2 μg/mL (A. salmonicida, E. coli CGSC 4908, E. coli DC2), 4 μg/mL (P. aeruginosa Z61, E. coli UB1005), 8 μg/mL (P. aeruginosa K799, S. epidermidis C621, MRSA C623, C. albicans C627), 16 μg/mL (S. enterica serovar Typhimurium 14028s); NRC-3: MIC 1–8 μg/mL; NRC-13: MIC 1–8 μg/mL |
| Quantified Difference | NRC-9 MICs exceed 64 μg/mL (the highest concentration tested) for the majority of strains, representing at minimum a >4-fold to >32-fold reduction in potency compared with NRC-4, and a >8-fold to >64-fold reduction compared with the most active peptides NRC-3 and NRC-13 |
| Conditions | Broth microdilution MIC assays; Mueller-Hinton medium; synthetic C-terminally amidated peptides; test panel included A. salmonicida 99-1, A. salmonicida 97-4, S. enterica serovar Typhimurium MS7953s and 14028s, P. aeruginosa K799 and Z61, E. coli CGSC 4908, UB1005, and DC2, S. epidermidis C621, MRSA C623, and C. albicans C627 |
Why This Matters
This head-to-head dataset definitively establishes NRC-9 as an essential negative-control or low-activity reference peptide within the pleurocidin family, enabling researchers to dissect sequence determinants of antimicrobial potency and to benchmark engineered or synergistic peptide combinations against a genuinely inactive natural variant.
- [1] Patrzykat A, Friedrich CL, Zhang L, Mendoza V, Hancock REW. Novel antimicrobial peptides derived from flatfish genes. Antimicrob Agents Chemother. 2003;47(8):2464-2470. doi:10.1128/AAC.47.8.2464-2470.2003 View Source
